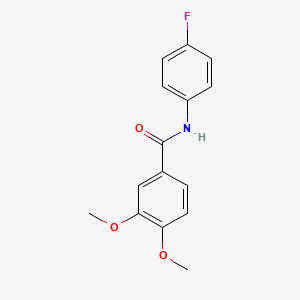

N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Description

BenchChem offers high-quality N-(4-fluorophenyl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXHYXATYGANFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325802-84-4 | |

| Record name | N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of Fluorinated Dimethoxybenzamide Derivatives

Executive Summary

The integration of fluorine into the dimethoxybenzamide scaffold represents a pivotal strategy in modern medicinal chemistry, particularly for neuropharmacology and diagnostic imaging. This guide analyzes the structural and functional consequences of fluorination on dimethoxybenzamides, a class of compounds historically significant for their affinity to Dopamine D2/D3 receptors and, more recently, for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease research.

By replacing specific hydrogen or hydroxyl groups with fluorine, researchers enhance metabolic stability, modulate lipophilicity (

The Fluorine Effect in Benzamide Pharmacophores[1]

The 2,3-dimethoxybenzamide and 2,6-dimethoxybenzamide cores are privileged structures. The addition of fluorine—often on the

-

Metabolic Blockade: Fluorine at the para position of an

-benzyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending the biological half-life ( -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the

of neighboring amines and increases lipid solubility, facilitating Blood-Brain Barrier (BBB) penetration, which is essential for CNS-active agents like [18F]Fallypride. -

Electronic Tuning: In D2 receptor antagonists, fluorine alters the electron density of the aromatic ring, enhancing

-

Primary Biological Targets & Mechanisms

Dopamine D2/D3 Receptor Antagonism (Neuroimaging & Antipsychotics)

Fluorinated dimethoxybenzamides are potent antagonists of D2-like dopamine receptors. They are extensively used as radiotracers for Positron Emission Tomography (PET).

-

Key Compounds: [18F]Fallypride, [18F]Desmethoxyfallypride, [18F]Fluoroclebopride.

-

Mechanism: These compounds bind to the orthosteric site of the D2 receptor. The 2,3-dimethoxy substitution pattern is critical for hydrogen bonding with Serine residues in Transmembrane Domain 5 (TM5).

-

Chirality: Activity is highly stereoselective. For

-((1-allyl-2-pyrrolidinyl)methyl) derivatives like Fallypride, the (S)-enantiomer exhibits picomolar affinity (

Acetylcholinesterase (AChE) Inhibition (Neurodegeneration)

Recent derivatives function as dual-binding AChE inhibitors. By linking the benzamide core to a peripheral site ligand (often a fluorinated benzyl amine) via an alkyl spacer, these molecules span the enzyme's active gorge.

-

Mechanism:

-

Catalytic Anionic Site (CAS): The benzamide moiety interacts with the catalytic triad.

-

Peripheral Anionic Site (PAS): The fluorinated benzyl group binds to the PAS, preventing the aggregation of Amyloid-

(A

-

-

Potency: Fluorination at the ortho or para position of the benzyl ring has been shown to improve

values into the low nanomolar range (6–20 nM) compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Analysis

The biological output depends heavily on the specific location of the fluorine atom and the nature of the nitrogen substituent.

| Structural Domain | Modification | Biological Impact |

| Benzamide Core | 2,3-Dimethoxy vs 2,6-Dimethoxy | 2,3-substitution favors D2/D3 antagonism; 2,6-substitution is common in D2 antagonists but steric bulk can reduce affinity in certain sub-series. |

| Linker Chain | Alkyl chain length (n=2-4) | Critical for AChE dual binding. Optimal length (often n=3 or 4) allows simultaneous CAS and PAS interaction. |

| Nitrogen Substituent | High affinity D2 antagonism (e.g., Fallypride).[1] Allyl group fills a hydrophobic pocket in the receptor. | |

| Nitrogen Substituent | Increases metabolic stability and AChE inhibitory potency. | |

| Fluorine Position | Aliphatic vs Aromatic | Aliphatic |

Visualization: Pharmacophore Logic

Caption: SAR divergence for dimethoxybenzamides targeting Dopamine D2 receptors versus Acetylcholinesterase.

Experimental Protocols

Radiosynthesis of [18F]Fallypride (D2 Ligand)

This protocol describes the nucleophilic substitution of a tosylate precursor, a standard method for generating high-specific-activity radiotracers.

Reagents:

-

Precursor: (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide.[1]

-

Isotope: [18F]Fluoride (produced via cyclotron).

-

Phase Transfer Catalyst: Kryptofix 2.2.2 / Potassium Carbonate (

).

Workflow:

-

Trapping: Trap [18F]F- on a QMA carbonate ion exchange cartridge.

-

Elution: Elute with Kryptofix 2.2.2/

solution into a reaction vessel. -

Drying: Azeotropic drying with acetonitrile at 95°C under helium flow (repeat 3x) to remove water (water inhibits nucleophilic fluorination).

-

Labeling: Add precursor (dissolved in MeCN) to the dried [18F]F-. Heat to 85°C for 20 minutes.

-

Purification: Dilute with water and inject onto a semi-preparative HPLC (C18 column). Elute with MeCN:Water (containing 0.1% TEA).

-

Formulation: Collect the product fraction, evaporate solvent, and reconstitute in sterile saline containing <10% ethanol.

In Vitro D2 Receptor Binding Assay

Objective: Determine the affinity (

-

Membrane Prep: Homogenize rat striatal tissue or CHO cells expressing human D2 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

-

Incubation:

-

Total Binding: Membranes + [3H]Spiperone (0.2 nM) + Test Compound (concentration range

to -

Non-Specific Binding (NSB): Membranes + [3H]Spiperone + Excess (+)-Butaclamol (1

M).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

Visualization: Experimental Workflow

Caption: Integrated workflow for radiosynthesis of tracers and biological validation via membrane binding assays.

Case Studies & Key Derivatives

Case Study 1: [18F]Fallypride

-

Structure: (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide.[1]

-

Significance: High-affinity D2/D3 antagonist. Unlike many other tracers (e.g., [11C]Raclopride), Fallypride has sufficient affinity to image extrastriatal receptors (cortex, thalamus) where receptor density is low.

-

Clinical Utility: Used to map dopamine release in schizophrenia and addiction studies.

Case Study 2: Compound 2e (AChE Inhibitor)[3]

-

Structure: A benzamide moiety linked to an isoquinoline and acetophenone, often featuring fluorinated benzyl groups in the series.

-

Activity:

= 6.47 nM against human AChE.[2][3] -

Mechanism: Multi-target directed ligand (MTDL). It inhibits AChE, Butyrylcholinesterase (BChE), and modulates A

aggregation.[2] The fluorinated segments enhance hydrophobic interactions within the PAS of the enzyme.

References

-

Mukherjee, J., et al. "Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer." Nuclear Medicine and Biology. Link

-

Tu, Z., et al. "Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography." Journal of Medicinal Chemistry. Link

-

Mach, R.H., et al. "Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography." Synapse. Link

-

Lan, J.S., et al. "Design, synthesis, and bioevaluation of benzamides: novel acetylcholinesterase inhibitors with multi-functions on butylcholinesterase, Aβ aggregation, and β-secretase." Bioorganic & Medicinal Chemistry. Link

-

Hogberg, T., et al. "Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative." Journal of Medicinal Chemistry. Link

Sources

- 1. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bioevaluation of benzamides: novel acetylcholinesterase inhibitors with multi-functions on butylcholinesterase, Aβ aggregation, and β-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Molecular weight and formula of N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Executive Summary

N-(4-fluorophenyl)-3,4-dimethoxybenzamide (Formula: C₁₅H₁₄FNO₃ ) is a bioactive benzamide derivative frequently utilized in medicinal chemistry as a "privileged scaffold." Structurally, it combines a 3,4-dimethoxybenzoyl moiety—mimicking the catechol pharmacophore found in natural products—with a 4-fluoroaniline group, which enhances metabolic stability and lipophilicity.

This molecule and its close analogs have demonstrated significant utility in two primary therapeutic areas:[1]

-

Tyrosinase Inhibition: Modulation of melanogenesis for the treatment of hyperpigmentation and melanoma.

-

Kynurenine-3-Monooxygenase (KMO) Inhibition: Potential neuroprotective effects by regulating the kynurenine pathway.

This guide provides a comprehensive technical breakdown of the molecule's physicochemical properties, a validated synthesis protocol, and its structural relevance in drug design.

Chemical Specifications & Properties[2][3][4][5][6][7]

The following data characterizes the core chemical entity.

| Property | Specification |

| IUPAC Name | N-(4-fluorophenyl)-3,4-dimethoxybenzamide |

| Molecular Formula | C₁₅H₁₄FNO₃ |

| Molecular Weight | 275.28 g/mol (Monoisotopic: 275.0958 Da) |

| CAS Registry Number | 822755 (PubChem CID) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| LogP (Predicted) | ~2.8 - 3.0 |

| Topological Polar Surface Area (TPSA) | ~47.5 Ų |

| H-Bond Donors / Acceptors | 1 Donor / 4 Acceptors |

Structural Identifier (SMILES)

[9][10]

Synthesis Protocol: Acid Chloride Coupling

Methodology: Nucleophilic Acyl Substitution Scale: Laboratory (1–10 mmol)

This protocol utilizes the acid chloride method, which is preferred over carbodiimide coupling (EDC/NHS) for this specific substrate due to higher yields and simpler purification. The 3,4-dimethoxybenzoyl chloride is highly reactive, ensuring complete conversion of the electron-deficient 4-fluoroaniline.

Reagents

-

3,4-Dimethoxybenzoic acid (Precursor A) or its Acid Chloride.

-

4-Fluoroaniline (Precursor B).

-

Thionyl Chloride (SOCl₂) (if starting from acid).

-

Triethylamine (TEA) or Pyridine (Base).

-

Dichloromethane (DCM) (Anhydrous Solvent).

Step-by-Step Procedure

Phase 1: Activation (In situ Acid Chloride Formation)

Note: If commercial 3,4-dimethoxybenzoyl chloride is available, skip to Phase 2.

-

Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in dry DCM under nitrogen atmosphere.

-

Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Add a catalytic amount of DMF (1–2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

-

Reflux at 40°C for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in fresh anhydrous DCM.

Phase 2: Amide Coupling

-

Preparation: In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0°C.[2]

-

Addition: Slowly add the solution of 3,4-dimethoxybenzoyl chloride (from Phase 1) to the amine solution over 15 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Quench: Quench the reaction with 1M HCl (aq) to neutralize excess base and solubilize unreacted amine.

Phase 3: Work-up and Purification

-

Extraction: Wash the organic layer sequentially with:

-

1M HCl (2x)

-

Saturated NaHCO₃ (2x) (to remove unreacted acid)

-

Brine (1x)

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexane).

Visualization: Synthesis & Pharmacophore[1][4]

Figure 1: Synthetic Pathway (DOT Diagram)

The following diagram illustrates the convergent synthesis and the critical reaction nodes.

Caption: Figure 1. Convergent synthesis via acid chloride activation. The pathway ensures high atom economy and minimal side-product formation.

Biological Relevance & Mechanism

Tyrosinase Inhibition (Melanogenesis)

Benzamides sharing the 3,4-dimethoxy motif are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

-

Mechanism: The dimethoxybenzene ring mimics the tyrosine substrate. The amide linker positions the phenyl ring to interact with the copper-containing active site of the enzyme.

-

SAR Insight: The 4-fluoro substitution on the aniline ring blocks metabolic hydroxylation at the para-position (a common metabolic soft spot), thereby extending the half-life of the inhibitor compared to non-fluorinated analogs [1].

Pharmacophore Features

The molecule acts as a hydrophobic binder with specific hydrogen-bonding capabilities:

-

H-Bond Donor: The amide Nitrogen (NH).

-

H-Bond Acceptor: The carbonyl Oxygen (C=O) and the two Methoxy Oxygens (-OCH₃).

-

Lipophilic Contact: The Fluorophenyl ring provides π-π stacking opportunities within the binding pocket.

Figure 2: Pharmacophore Interaction Map

Caption: Figure 2. Structural Activity Relationship (SAR) map highlighting the three critical domains responsible for biological activity.

Analytical Validation (Expected Data)

To validate the successful synthesis of C₁₅H₁₄FNO₃, the following spectral signals must be confirmed:

-

¹H NMR (DMSO-d₆, 500 MHz):

-

Amide NH: Singlet at δ ~10.0–10.2 ppm.

-

Aromatic (Benzoyl): Multiplet at δ 7.5–7.7 ppm (3H).

-

Aromatic (Aniline): Two doublets/multiplets at δ 7.7 (2H) and δ 7.2 (2H) (Characteristic AA'BB' system of p-fluoro ring).

-

Methoxy: Two singlets at δ 3.80–3.85 ppm (6H total).

-

-

Mass Spectrometry (ESI):

References

-

PubChem. (2025).[5] Compound Summary: N-(4-fluorophenyl)-3,4-dimethoxybenzamide (CID 822755).[3] National Library of Medicine. [Link]

- Kim, D., et al. (2012). Synthesis and tyrosinase inhibitory activity of 3,4-dimethoxy-N-phenylbenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for benzamide tyrosinase inhibitors).

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.[1][5][6][7][8][9][3][4][2][10][11][12] [Link]

Sources

- 1. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]

- 2. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 3. PubChemLite - N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - N-(4-fluorophenyl)-3,5-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]

- 5. N-(4-amino-3-chlorophenyl)-3,5-dimethoxybenzamide | C15H15ClN2O3 | CID 82864048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 9. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. You are being redirected... [hit2lead.com]

- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Solvent selection for dissolving N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Application Note & Protocol Guide

Executive Summary & Physicochemical Profile[1][2]

N-(4-fluorophenyl)-3,4-dimethoxybenzamide is a lipophilic small molecule characterized by a benzamide core flanked by a 3,4-dimethoxy substituted ring and a 4-fluorophenyl ring.[1][2] Its structural properties dictate a specific solubility profile that often challenges researchers during biological assay preparation.

Effective solubilization is critical; "apparent" solubility (suspension) often masquerades as true solubility, leading to erratic IC50 values and poor reproducibility in cell-based assays.[1][2]

Compound Snapshot

| Property | Value (Approx.) | Implication |

| Molecular Weight | 275.27 g/mol | Small molecule, membrane permeable.[1][2] |

| LogP (Predicted) | ~3.0 - 3.2 | Highly lipophilic; poor aqueous solubility.[1][2] |

| H-Bond Donors | 1 (Amide NH) | Potential for crystal lattice stability.[1][2] |

| H-Bond Acceptors | 4 (O, F) | Good solubility in polar aprotic solvents.[1][2] |

| pKa | ~13 (Amide) | Non-ionizable at physiological pH (7.4).[1][2] |

Solvent Selection Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with the 3,4-dimethoxybenzamide scaffold.

| Solvent Class | Recommended Solvent | Solubility Potential | Application Context |

| Primary Stock | DMSO (Anhydrous) | High (>50 mM) | Gold Standard. Disrupts amide-stacking interactions.[1][2] Use for long-term storage at -20°C. |

| Secondary Stock | DMF (Dimethylformamide) | High (>40 mM) | Alternative if DMSO interferes with specific enzymatic assays (rare).[1][2] |

| Working Solvent | Ethanol (Absolute) | Moderate (~10-20 mM) | Useful for in vivo prep where DMSO toxicity is a concern.[1][2] Requires warming/sonication. |

| Aqueous Buffer | PBS / Media | Very Low (<100 µM) | Do not use for stock. Only for final dilution.[1][2] Risk of "crashing out" is high.[1][2] |

Mechanism of Action

The 3,4-dimethoxy groups act as electron donors, increasing electron density on the aromatic ring, while the amide bond facilitates strong intermolecular hydrogen bonding in the solid state.[2]

-

Why DMSO works: DMSO is a polar aprotic solvent with a high dipole moment.[1][2] It effectively competes with the intermolecular hydrogen bonds of the benzamide crystal lattice, solvating the molecule more efficiently than protic solvents like ethanol.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct solvent system based on your downstream application.

Figure 1: Decision tree for solvent selection based on experimental constraints. Note the divergence for In Vivo applications requiring complex formulations.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

Procedure:

-

Calculation: For 10 mg of compound (MW: 275.27 g/mol ):

-

Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration DMSO to prevent leaching).

-

Solvation: Add the calculated volume of anhydrous DMSO.

-

Sonication (Critical): Benzamides often form polymorphs with high lattice energy.[1][2] Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear.

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Crash-Out" Prevention Dilution (Aqueous)

Objective: Dilute hydrophobic stock into aqueous media without precipitation.[1][2]

The Problem: Rapid addition of high-concentration DMSO stock into water causes a sudden polarity shift, forcing the lipophilic benzamide to aggregate immediately.[1][2]

Procedure:

-

Step 1 (Intermediate): Dilute the 10 mM DMSO stock 1:10 into pure Ethanol or a DMSO/PBS (50:50) mix first. This creates a 1 mM intermediate with lower surface tension.[1][2]

-

Step 2 (Final): Pipette the intermediate solution into the final cell culture media/buffer while vortexing the media .

-

Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells.

In Vivo Formulation Strategy

For animal studies, simple DMSO/Water mixtures often fail.[1][2] This compound requires a co-solvent system to maintain solubility at therapeutic doses (e.g., 10 mg/kg).[1][2]

Recommended Vehicle:

Preparation Order:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Cloudiness upon thawing | Moisture absorption in DMSO | Use anhydrous DMSO; store over molecular sieves.[1][2] Warm to 37°C. |

| Precipitation in Media | Concentration > Solubility Limit | Reduce working concentration or use Protocol B (Intermediate Dilution). |

| Inconsistent IC50 | Compound adhering to plastic | Use "Low Binding" plasticware or glass-coated plates.[1][2] Benzamides can be "sticky."[1][2] |

References

-

PubChem. (2023).[1][2] N-(4-fluorophenyl)-3,4-dimethoxybenzamide Compound Summary. National Library of Medicine.[2] [Link]

-

Przybyłek, M., et al. (2019).[1][2] Solubility determination and modelling of benzamide in organic solvents. Journal of Molecular Liquids. [Link][1][2][4]

-

Lipinski, C. A. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

- 1. PubChemLite - N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

In vitro tyrosinase inhibition assay using benzamide derivatives

Application Note & Protocol

A High-Throughput In Vitro Assay for the Characterization of Benzamide Derivatives as Tyrosinase Inhibitors

Abstract

Tyrosinase is a pivotal, copper-containing enzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin, the primary pigment in mammalian skin and hair.[1][2][3] Dysregulation of its activity can lead to hyperpigmentation disorders, making tyrosinase a key target for therapeutic and cosmetic interventions.[3][4] Benzamide derivatives have recently emerged as a potent and structurally diverse class of tyrosinase inhibitors, showing promise for the development of novel depigmenting agents.[5][6][7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a robust in vitro spectrophotometric assay to screen and characterize benzamide derivatives for their tyrosinase inhibitory potential. We delve into the causality behind experimental design, from reagent selection to kinetic analysis, ensuring a self-validating protocol that delivers reliable and reproducible data.

Scientific Foundation and Assay Principle

The Role of Tyrosinase in Melanogenesis

Melanogenesis is the complex pathway responsible for the production of melanin. Tyrosinase initiates this cascade by catalyzing two sequential reactions:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Diphenolase activity: The subsequent oxidation of L-DOPA to the highly reactive L-dopaquinone.[10][11]

Dopaquinone then undergoes a series of non-enzymatic reactions to polymerize into melanin.[12] Since tyrosinase controls the initial, rate-limiting steps, its inhibition is the most direct and effective strategy for controlling melanin production.[1][4]

Principle of the Spectrophotometric Assay

This protocol focuses on the diphenolase activity of tyrosinase, as it is more straightforward to monitor and less prone to the lag phase associated with the monophenolase reaction. The assay is based on the enzymatic oxidation of L-DOPA to L-dopaquinone. Dopaquinone is unstable and rapidly cyclizes to form dopachrome, an orange-red colored intermediate with a characteristic maximum absorbance at approximately 475 nm.[2][13][14]

The rate of dopachrome formation is directly proportional to the activity of tyrosinase. By introducing a potential inhibitor, such as a benzamide derivative, any reduction in the rate of color formation can be quantified spectrophotometrically, allowing for the determination of the compound's inhibitory potency.

Caption: Principle of the colorimetric tyrosinase inhibition assay.

Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput screening of multiple compounds and concentrations.

Materials and Reagents

| Reagent/Material | Specifications | Rationale / Key Insight |

| Enzyme | Mushroom Tyrosinase (EC 1.14.18.1) | Widely used, commercially available, and cost-effective. While human tyrosinase is the ultimate target, mushroom tyrosinase is a reliable model for initial screening.[15] |

| Substrate | L-DOPA (L-3,4-dihydroxyphenylalanine) | Direct substrate for the diphenolase activity being measured. Prone to auto-oxidation, so it must be prepared fresh and protected from light.[2] |

| Buffer | Sodium Phosphate Buffer (50-100 mM, pH 6.8) | Maintains a stable pH optimal for mushroom tyrosinase activity.[3][10] |

| Positive Control | Kojic Acid | A well-characterized, potent tyrosinase inhibitor used as a benchmark for comparing the activity of test compounds.[16][17][18] |

| Test Compounds | Benzamide Derivatives | The molecules being investigated for inhibitory activity. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Used to dissolve poorly soluble organic compounds like many benzamide derivatives. Final concentration in the assay should be kept low (<2%) to avoid affecting enzyme activity.[3] |

| Equipment | 96-well microplates, multichannel pipette, microplate reader | Standard equipment for high-throughput screening, capable of kinetic measurements at ~475 nm. |

Preparation of Working Solutions

-

Expert Insight: Consistency is paramount. Prepare fresh solutions for each experiment, especially for the enzyme and substrate, to ensure reproducibility. Keep enzyme solutions on ice at all times.

-

50 mM Sodium Phosphate Buffer (pH 6.8):

-

Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

-

Titrate the monobasic solution with the dibasic solution until the pH reaches 6.8. This buffer will be the diluent for all other aqueous reagents.

-

-

Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL):

-

L-DOPA Substrate Solution (e.g., 10 mM):

-

Dissolve L-DOPA powder in phosphate buffer. Gentle warming may be required.

-

Crucial: Prepare this solution immediately before initiating the reaction and protect it from light to prevent auto-oxidation, which can lead to high background absorbance.[2]

-

-

Test Compound Stock Solutions (e.g., 10 mM):

-

Dissolve benzamide derivatives in 100% DMSO.

-

Prepare serial dilutions from this stock solution using phosphate buffer or a buffer/DMSO mixture to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells.

-

-

Kojic Acid Positive Control (e.g., 2 mM):

-

Dissolve Kojic Acid in phosphate buffer. Prepare serial dilutions to generate a standard concentration-response curve.[3]

-

Assay Workflow

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Detailed Plate Setup (200 µL Total Volume)

| Well Type | Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 | Purpose |

| Test (Sample) | 20 µL Test Compound | 120 µL Buffer | 20 µL Tyrosinase | 40 µL L-DOPA | Measures activity with inhibitor. |

| Test Blank | 20 µL Test Compound | 140 µL Buffer | --- | 40 µL L-DOPA | Corrects for compound absorbance. |

| Control (100% Activity) | 20 µL Vehicle (DMSO/Buffer) | 120 µL Buffer | 20 µL Tyrosinase | 40 µL L-DOPA | Uninhibited enzyme activity. |

| Blank | 20 µL Vehicle (DMSO/Buffer) | 140 µL Buffer | --- | 40 µL L-DOPA | Corrects for substrate auto-oxidation. |

| Positive Control | 20 µL Kojic Acid | 120 µL Buffer | 20 µL Tyrosinase | 40 µL L-DOPA | Validates assay performance. |

-

Step 1: Add Reagents 1 and 2 to all appropriate wells.

-

Step 2: Add Reagent 3 (Tyrosinase) to the appropriate wells.

-

Step 3: Pre-incubate the plate for 10 minutes at a constant temperature (e.g., 37°C). This step is crucial as it allows the inhibitor to interact with the enzyme before the substrate is introduced.[2]

-

Step 4: Initiate the reaction by adding Reagent 4 (L-DOPA) to all wells.

-

Step 5: Immediately place the plate in a microplate reader and begin kinetic measurements.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot (slope, mOD/min).

-

Corrected Reaction Rate:

-

Vcontrol = SlopeControl Well - SlopeBlank Well

-

Vsample = SlopeSample Well - SlopeTest Blank Well

-

-

Percent Inhibition Formula:

-

% Inhibition = [(Vcontrol - Vsample) / Vcontrol] × 100

-

Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19][20]

-

Test each benzamide derivative over a range of concentrations (e.g., 7-point serial dilution).

-

Calculate the % Inhibition for each concentration.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[13][21]

Example Data Presentation:

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Benzamide-A | 1 | 15.2 | \multirow{4}{}{10.5} |

| 5 | 38.9 | ||

| 10 | 49.1 | ||

| 50 | 85.6 | ||

| Kojic Acid | 1 | 8.3 | \multirow{4}{}{22.4} |

| (Positive Control) | 10 | 41.5 | |

| 20 | 48.7 | ||

| 50 | 70.2 |

Kinetic Analysis: Elucidating the Mechanism of Inhibition

To understand how a benzamide derivative inhibits tyrosinase, kinetic studies are performed by measuring reaction rates at various substrate (L-DOPA) and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).[22][23][24]

Caption: Lineweaver-Burk plots illustrating different enzyme inhibition types.

-

Competitive Inhibition: The inhibitor binds to the free enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[19][23] Many inhibitors act this way by chelating the copper ions at the active site.[16][17]

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not affect Km.[19][24]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[19][25]

-

Mixed Inhibition: The inhibitor binds to an allosteric site, but its binding affinity changes whether the substrate is bound or not. This affects both Vmax and Km.[19][25]

By analyzing these plots, researchers can determine the inhibition constant (Ki), which provides a more absolute measure of inhibitor potency than the IC₅₀ value.

Troubleshooting and Quality Control

| Issue | Potential Cause | Solution / Validation Step |

| High background absorbance in blank wells | Auto-oxidation of L-DOPA. | Prepare L-DOPA solution immediately before use. Protect from light. Ensure buffer pH is correct. |

| Precipitation of test compound | Low solubility in the final aqueous assay buffer. | Decrease the final concentration of the test compound. Check the final DMSO concentration; if too low, prepare dilutions in a buffer/DMSO mix. |

| Irreproducible results | Inconsistent pipetting; temperature fluctuations; reagent degradation. | Use calibrated pipettes. Perform the assay on a temperature-controlled plate reader. Prepare fresh enzyme and substrate for each run. |

| No inhibition observed with positive control | Inactive Kojic Acid; degraded enzyme. | Use a fresh, validated lot of Kojic Acid. Prepare a fresh enzyme dilution from a non-expired stock. |

Conclusion

The in vitro tyrosinase inhibition assay described herein is a robust, reliable, and high-throughput method for the primary screening and mechanistic characterization of benzamide derivatives. By carefully controlling experimental variables, including reagent preparation and incubation times, and validating the assay with a known inhibitor like kojic acid, researchers can confidently identify and rank potent inhibitors. Subsequent kinetic analysis provides invaluable insight into the mechanism of action, guiding the structure-activity relationship (SAR) studies essential for the rational design of next-generation agents for application in dermatology and cosmetics.

References

-

A comprehensive review on tyrosinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Boissy, R. E., Visscher, M., & DeLong, M. A. (2008). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. Experimental Dermatology, 17(12). Retrieved February 26, 2026, from [Link]

-

Phu, D. H., et al. (2022). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Chemistry, 60(5), 660-666. Retrieved February 26, 2026, from [Link]

-

Zolghadri, S., et al. (2019). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Molecules, 24(16), 2979. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Enzyme kinetic studies of tyrosinase inhibition in the presence of compound 8. Retrieved February 26, 2026, from [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. Retrieved February 26, 2026, from [Link]

-

Li, J., et al. (2024). Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor. Frontiers in Nutrition, 11. Retrieved February 26, 2026, from [Link]

-

D'Mello, S. A. N., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 28(9), 3914. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. Retrieved February 26, 2026, from [Link]

-

Xie, L. P., Chen, Q. X., Huang, H., Wang, H., & Zhang, R. Q. (2003). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of the Chinese Chemical Society, 50(1), 121-128. Retrieved February 26, 2026, from [Link]

-

Céspedes, C. L., et al. (2003). Tyrosinase inhibition kinetics of anisic acid. Zeitschrift für Naturforschung C, 58(9-10), 713-718. Retrieved February 26, 2026, from [Link]

-

Lee, S., et al. (2019). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. Bioorganic & Medicinal Chemistry, 27(19), 115003. Retrieved February 26, 2026, from [Link]

-

Khan, M. T. H. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Expert Opinion on Therapeutic Patents, 25(12), 1397-1422. Retrieved February 26, 2026, from [Link]

-

Pillaiyar, T., et al. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Cosmetics, 9(3), 68. Retrieved February 26, 2026, from [Link]

-

Cho, S. J., et al. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. Retrieved February 26, 2026, from [Link]

-

Liang, Y., et al. (2017). Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. Food & Function, 8(10), 3538-3546. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved February 26, 2026, from [Link]

-

Dahiya, R., & Bragadeeswaran, S. (2016). L-DOPA Production by Immobilized Tyrosinase. Frontiers in Marine Science, 3. Retrieved February 26, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Kojic acid – Knowledge and References. Retrieved February 26, 2026, from [Link]

-

Liu, J., et al. (2020). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors, 10(12), 209. Retrieved February 26, 2026, from [Link]

-

Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved February 26, 2026, from [Link]

-

Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5489. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. Retrieved February 26, 2026, from [Link]

-

Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Servicio Murciano de Salud. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2023). How to evaluate tyrosinase inhibitory activity?. Retrieved February 26, 2026, from [Link]

-

Al-Harrasi, A., et al. (2021). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. BioTechniques, 71(2), 108-114. Retrieved February 26, 2026, from [Link]

-

Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Retrieved February 26, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition [sms.carm.es]

- 22. researchgate.net [researchgate.net]

- 23. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 24. scispace.com [scispace.com]

- 25. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization methods for fluorinated benzamide compounds

Application Note: Advanced Crystallization Protocols for Fluorinated Benzamide Derivatives

Executive Summary

Fluorinated benzamides represent a critical structural motif in modern drug discovery, featuring prominently in kinase inhibitors, antipsychotics, and androgen receptor antagonists (e.g., Enzalutamide, Apalutamide). While the introduction of fluorine enhances metabolic stability and lipophilicity, it introduces significant solid-state challenges: oiling out (liquid-liquid phase separation) , conformational polymorphism , and solvate formation .

This guide provides a scientifically grounded framework for crystallizing these compounds. It moves beyond trial-and-error, utilizing the unique electrostatic properties of the C-F bond to engineer robust, scalable crystallization processes.

Physicochemical Fundamentals: The "Fluorine Effect"

To successfully crystallize fluorinated benzamides, one must understand how fluorine alters the supramolecular assembly compared to non-fluorinated analogues.

-

Suppression of Disorder: Unlike hydrogen, fluorine is chemically "hard" and does not participate in strong hydrogen bonding. However, recent studies indicate that ortho-fluorine substitution can suppress crystal lattice disorder by locking the amide group into a planar conformation via intramolecular N-H...F hydrogen bonds or dipolar interactions. This promotes the formation of "double tape" packing motifs, which are more thermodynamically stable than the disordered structures often found in unsubstituted benzamides.

-

Hydrophobicity & Oiling Out: The high electronegativity and low polarizability of the C-F bond increase the molecule's lipophilicity. In polar solvents, this often leads to "oiling out"—where the compound separates as an amorphous oil rather than a crystal. This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.

-

Weak Interactions: Crystal packing is often driven by weak C-F...H and C-F...

interactions. These are directional but weak (

Strategic Solvent Selection

For fluorinated benzamides, solvent selection must balance solubility (to dissolve the hydrophobic solute) with polarity (to encourage nucleation over oiling).

Table 1: Solvent Class Efficacy for Fluorinated Benzamides

| Solvent Class | Examples | Suitability | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Excellent solubility due to |

| Alcohols | Methanol, IPA | Medium | Good for H-bonding with the amide group. Lower solubility for highly fluorinated analogs. often used as anti-solvents. |

| Esters | Ethyl Acetate, IPM | High | Balanced polarity. Often yields block-like crystals (preferred). Good for disrupting solvates. |

| Fluorinated Solvents | TFE, Hexafluorobenzene | Specialized | "Like dissolves like." Useful for highly fluorinated species but expensive and environmentally restricted. |

| Chlorinated | DCM, Chloroform | Avoid | High solubility but rapid evaporation leads to amorphous skins/oils. |

Protocol A: Anti-Solvent Crystallization (Mitigating Oiling Out)

Objective: To crystallize hydrophobic fluorinated benzamides without triggering liquid-liquid phase separation (LLPS).

The Challenge: Adding an anti-solvent too quickly causes a local spike in supersaturation. If this spike crosses the "Oiling Out Boundary" (see Diagram 1) before nucleation occurs, the product oils out.

Workflow Visualization

Figure 1: Anti-solvent crystallization workflow designed to bypass the metastable oiling-out zone.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude fluorinated benzamide in a Good Solvent (e.g., Ethyl Acetate or THF) at 50–60°C. Concentration should be 80% of saturation.

-

Clarification: Perform hot filtration (0.45 µm PTFE filter) to remove dust/insolubles that could trigger uncontrolled nucleation.

-

Metastable Zone Determination:

-

Slowly add the Anti-Solvent (e.g., n-Heptane or Water) via a syringe pump.

-

Critical: Monitor turbidity.[1] The moment a stable haze appears, STOP. This is the Metastable Limit .

-

-

Seeding (The Bypass):

-

At the first sign of haze (or slightly before, if known), add 0.5–1.0 wt% seed crystals of the desired polymorph.

-

Why? Seeding provides a surface for growth, bypassing the high-energy barrier of primary nucleation which often competes with oiling out.

-

-

Aging: Hold the temperature constant for 2–4 hours. Allow the seeds to grow.

-

Completion: Resume anti-solvent addition very slowly (linear or cubic ramp) to drive yield.

-

Isolation: Filter and wash with a mix of Solvent/Anti-solvent (10:90 ratio).

Protocol B: Cooling Crystallization with Polymorph Control

Objective: To obtain the thermodynamically stable polymorph (usually the high-density "tape" structure) and improve particle morphology (avoiding needles).

The Challenge: Fluorinated benzamides often crystallize as needles in toluene or non-polar solvents, leading to poor flowability.

Polymorph Control Logic

Figure 2: Pathway selection for polymorphic control. Rapid cooling favors kinetic needles; cycling favors thermodynamic blocks.

Step-by-Step Protocol

-

Solvent Choice: Select a solvent with a steep solubility curve (e.g., Isopropyl Acetate or Ethanol/Water mix).[2]

-

Dissolution: Heat to near boiling to ensure total dissolution of all polymorphs (memory effect removal).

-

Cooling Ramp 1: Cool rapidly to roughly 5°C above the saturation point.

-

Seeding: Add seeds of the stable polymorph (verified by PXRD).

-

Cooling Ramp 2 (Slow): Cool at a rate of 0.1 to 0.2°C/min .

-

Why? Slow cooling keeps the system within the metastable zone width (MSZW), promoting growth on existing crystals rather than new nucleation (which forms fines/needles).

-

-

Temperature Cycling (Optional but Recommended):

-

If microscopy shows needles: Heat the slurry back up by 10–15°C (dissolving fines/needle tips) and cool down again. Repeat 3–4 times.

-

Mechanism:[1][3] This exploits the Kelvin equation; high-aspect-ratio needles have higher surface energy and dissolve first, redepositing onto bulkier crystals (Ostwald Ripening).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oiling Out | Supersaturation too high; T < | 1. Increase crystallization temperature.2. Switch to a solvent/anti-solvent pair with closer dielectric constants. |

| Needle Formation | Fast growth along one axis (common in Toluene). | 1. Use Temperature Cycling (Protocol B).2. Change solvent to an ester (e.g., Isopropyl Acetate). |

| Gelation | 3D network of H-bonded needles. | 1. Apply high-shear mixing (temporarily) to break the gel.2. Increase solvent volume (lower supersaturation). |

| Polymorph Mix | Concomitant nucleation. | 1. Seed with pure polymorph.2. Reduce cooling rate. |

References

-

Suppression of Disorder in Benzamide Crystals: Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.[4][5] Source: Journal of the American Chemical Society / NIH. URL:[Link]

-

Role of Fluorine in Crystal Engineering: Title: Role of organic fluorine in crystal engineering.[5][6][7][8][9] Source: CrystEngComm (Royal Society of Chemistry). URL:[Link]

-

Solvent Selection Strategies: Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[2][10] Source: Crystal Growth & Design.[2][11] URL:[Link]

-

Needle Crystal Challenges: Title: Factors Controlling Persistent Needle Crystal Growth.[11] Source: Crystal Growth & Design.[2][11] URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. kinampark.com [kinampark.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pharmacy.umaryland.edu [pharmacy.umaryland.edu]

Application Note: HPLC Method Development & Validation for N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Executive Summary

This guide details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N-(4-fluorophenyl)-3,4-dimethoxybenzamide (hereafter referred to as NFDB ).

NFDB is a lipophilic, neutral amide (Predicted LogP ~3.0) often synthesized via coupling of 3,4-dimethoxybenzoic acid and 4-fluoroaniline. The primary analytical challenge lies in resolving the neutral target molecule from its polar acidic precursors and potentially basic aniline impurities while maintaining peak symmetry.

This protocol utilizes a C18 stationary phase with an acidic mobile phase (pH 2.5) to ensure robust separation. An alternative Pentafluorophenyl (PFP) column strategy is provided for orthogonal verification, leveraging specific fluorine-fluorine and

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for robust chromatography.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Benzamide core with 3,4-dimethoxy and 4-fluoro substitutions. | Aromatic rings provide strong UV absorption (254 nm). |

| LogP | ~3.0 - 3.5 (Predicted) | Moderately lipophilic. Requires high organic strength (>40%) for elution. |

| pKa | Amide N is neutral. | pH control is less critical for the analyte itself but vital for separating ionizable impurities (e.g., benzoic acid precursors). |

| Solubility | Low in water; High in MeOH/ACN. | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |

The "Why" Behind the Method

-

Stationary Phase Selection: A standard C18 (Octadecyl) column is the workhorse due to the molecule's hydrophobicity. However, because the analyte contains a fluorine atom and electron-rich methoxy groups, a PFP (Pentafluorophenyl) column is suggested as a secondary column if critical pairs (e.g., des-fluoro impurities) co-elute on C18.

-

Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.5) .

-

Reasoning: The precursor 3,4-dimethoxybenzoic acid is acidic (pKa ~4.5). At pH 2.5, it remains protonated (neutral) and retains sufficiently to separate from the solvent front. The precursor 4-fluoroaniline is basic (pKa ~4.6). At pH 2.5, it is ionized (protonated) and elutes early, creating a wide resolution window for the neutral NFDB.

-

Visual Workflow: Method Development Logic

Figure 1: Logical flow for developing the NFDB analytical method, moving from chemical properties to validation.

Optimized Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (primary) and 210 nm (impurity scan).

-

Injection Volume: 10 µL.

Reagents

-

Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).[3]

-

Diluent: 50:50 Water:Acetonitrile.

Gradient Program

This gradient is designed to elute polar impurities early (0-5 min) and the lipophilic NFDB later (around 8-10 min), followed by a wash.

| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |

| 0.00 | 90 | 10 | Equilibrate / Injection |

| 2.00 | 90 | 10 | Isocratic hold for polar impurities |

| 12.00 | 10 | 90 | Linear ramp to elute NFDB |

| 15.00 | 10 | 90 | Wash column |

| 15.10 | 90 | 10 | Return to initial |

| 20.00 | 90 | 10 | Re-equilibration |

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of NFDB Reference Standard into a 10 mL volumetric flask.

-

Add 5 mL Acetonitrile and sonicate for 5 mins to ensure complete dissolution.

-

Dilute to volume with Water. Mix well.

Working Standard (100 µg/mL):

-

Transfer 1.0 mL of Stock Solution to a 10 mL flask.

-

Dilute to volume with Diluent (50:50 Water:ACN).

System Suitability & Impurity Profile

To ensure the method is "fit for purpose," specific acceptance criteria must be met.

| Component | Approx RT (min) | Relative Retention (RRT) | Characteristics |

| 4-Fluoroaniline | ~3.2 | 0.35 | Basic impurity. Elutes early due to ionization at pH 2.5. |

| 3,4-Dimethoxybenzoic acid | ~5.5 | 0.60 | Acidic precursor. Separation is pH dependent. |

| NFDB (Analyte) | ~9.2 | 1.00 | Neutral, lipophilic target. |

| Dimer/Late Impurities | >11.0 | >1.20 | Highly lipophilic side products. |

Acceptance Criteria:

-

Resolution (Rs): > 2.0 between NFDB and nearest impurity.

-

Tailing Factor (T): 0.8 – 1.5 for the NFDB peak.

-

Precision (RSD): < 1.0% for 6 replicate injections of the standard.

Validation Framework (ICH Q2(R2))

The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[4] The following parameters must be established:

Specificity (Stress Testing)

Demonstrate that the method can separate NFDB from degradants.

-

Acid Stress: 0.1N HCl, 60°C, 2 hours.

-

Base Stress: 0.1N NaOH, 60°C, 2 hours (Amides are susceptible to hydrolysis here).

-

Oxidation: 3% H2O2, RT, 4 hours.

-

Requirement: Peak purity check using PDA detector (purity angle < purity threshold).

Linearity & Range

-

Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

-

Criteria: Correlation coefficient (

)

Accuracy (Recovery)

-

Spike placebo (if available) or solvent with NFDB at 80%, 100%, and 120% levels.

-

Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting & "Expert Tips"

Sample Carryover

Issue: Lipophilic amides like NFDB can stick to the injector needle or rotor seal, causing "ghost peaks" in blank injections. Solution:

-

Use a needle wash with high organic content (e.g., 90:10 ACN:Water).

-

Ensure the gradient "Wash" step (90% B) is held for at least 3 minutes.

Peak Splitting

Issue: Double peaks observed for NFDB. Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while the mobile phase starts at 10% ACN causes precipitation or solvent effects at the column head. Solution: Always match the sample diluent to the starting mobile phase conditions (or close to it, e.g., 50:50).

Alternative Selectivity (PFP Column)

If the 3-fluoro isomer is a potential impurity (from impure starting material), a C18 column may not resolve it from the 4-fluoro target. Protocol Adjustment: Switch to a Fluorophenyl (PFP) column. The specific F-F interactions often provide separation of regioisomers that C18 cannot achieve.

Sample Preparation Workflow Diagram

Figure 2: Step-by-step sample preparation to ensure solubility and protect the HPLC column.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

-

PubChem. (2024).[6] Compound Summary for N-(4-fluorophenyl)-3,4-dimethoxybenzamide. National Library of Medicine. [Link]

-

Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18.[Link]

Sources

Troubleshooting & Optimization

Troubleshooting Solubility Issues with Fluorinated Benzamides in DMSO

Technical Support Center: Application Note & Troubleshooting Guide

Executive Summary: The Fluorine Paradox

Fluorinated benzamides represent a unique challenge in medicinal chemistry. While the introduction of fluorine atoms (bioisosteres for hydrogen) often improves metabolic stability and membrane permeability, it frequently introduces severe solubility bottlenecks.

Mechanistically, this is often due to the "Fluorine-Enhanced Lattice Effect." Unlike bulky halogens (Cl, Br) that might disrupt crystal packing, fluorine is small (van der Waals radius ~1.47 Å) and highly electronegative. In benzamides, ortho-fluorine substitution often suppresses crystal disorder and locks the molecule into a planar, highly dense crystal lattice via strong amide-amide hydrogen bonding and C-F···H dipole interactions. This increases the Lattice Energy (

This guide provides a root-cause analysis and actionable protocols to resolve these solubility failures.

Diagnostic Workflow

Before attempting remediation, identify the specific failure mode using the logic tree below.

Figure 1: Decision tree for isolating the physicochemical cause of solubility failure.

Technical FAQs & Troubleshooting

Issue 1: "I added DMSO, but the solid powder remains at the bottom."

Root Cause: High Crystal Lattice Energy. Fluorinated benzamides often exhibit "disorder suppression," where fluorine creates a tightly packed, energetically stable crystal structure. The solvation energy of DMSO at Room Temperature (RT) is insufficient to break these intermolecular bonds.

Corrective Action:

-

Thermodynamic Activation: You must input energy to overcome the lattice enthalpy.

-

Protocol:

-

Seal the vial tightly (critical to prevent water absorption).[1]

-

Heat to 37°C - 45°C in a water bath for 10 minutes.

-

Sonicate in an ultrasonic bath for 15 minutes.

-

Note: If the solution clears but precipitates upon cooling, you have exceeded the thermodynamic solubility limit. Reduce concentration by 50%.

-

Issue 2: "The stock solution was clear yesterday, but now it's cloudy or frozen in the fridge."

Root Cause: DMSO Hygroscopicity (Water Contamination).[2] DMSO is aggressively hygroscopic.[3] At 60% relative humidity, pure DMSO can absorb significant water within hours.

-

The "Cloud Point": Water acts as an anti-solvent for lipophilic benzamides. Even 5% water content can drop solubility by orders of magnitude.

-

Freezing Point Depression: Pure DMSO freezes at 18.5°C. If your DMSO is liquid at 4°C, it is heavily contaminated with water (likely >10% water).

Corrective Action:

-

Immediate: Discard the stock. Re-solubilization is rarely stable.

-

Prevention: Use anhydrous DMSO (packed under argon/nitrogen). Store aliquots in single-use vials at -20°C. Never store working stocks in plates without heat-sealed foil.

Issue 3: "My compound crashes out immediately when I add it to the cell culture media."

Root Cause: The "Oiling Out" Phenomenon. Rapid dilution of a hydrophobic fluorinated compound (LogP > 3) from an organic solvent (DMSO) into a polar aqueous buffer creates a supersaturated state. The local concentration at the pipette tip exceeds the solubility limit before mixing occurs, causing the compound to phase-separate into amorphous droplets ("oiling out") or crystals.

Corrective Action:

-

Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO.

-

Step 1: Dilute stock 1:10 in pure DMSO (or PEG400).

-

Step 2: Dilute that mix into the media with rapid vortexing.

-

-

Serum Buffering: Ensure the media contains FBS/BSA before adding the compound. Albumin can sequester hydrophobic molecules, preventing precipitation.

Issue 4: "I'm getting steep inhibition curves, but they aren't reproducible."

Root Cause: Colloidal Aggregation.[4] Fluorinated benzamides are prone to forming promiscuous colloidal aggregates in aqueous solution. These 100–1000 nm particles non-specifically adsorb proteins (enzymes), leading to false-positive inhibition.[4] This is governed by the Critical Aggregation Concentration (CAC).[5]

Corrective Action:

-

The Detergent Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer.

-

Result A: Inhibition persists = True binder.

-

Result B: Inhibition disappears = False positive (Aggregate was disrupted by detergent).

-

Quantitative Data: DMSO & Water[1][2][3][6][7][8][9]

Understanding the kinetics of water absorption is critical for maintaining stock integrity.

Table 1: Water Absorption of DMSO at 20°C / 60% Relative Humidity

| Exposure Condition | Time Elapsed | Water Content (% w/w) | Impact on Fluorinated Benzamide Solubility |

| Fresh Bottle | 0 hours | < 0.1% | Optimal (Reference Standard) |

| Open Vial | 1 hour | ~ 1.5% | Negligible for most, risky for high conc. |

| Open Vial | 24 hours | ~ 10 - 15% | Critical Failure: Precipitation likely |

| Equilibrium | > 72 hours | ~ 33% | Total Failure: Compound crash-out |

Data synthesized from Gaylord Chemical DMSO Bulletin and Benchchem technical notes.

Master Protocols

Protocol A: The "Hard-to-Dissolve" Stock Preparation

For fluorinated benzamides with high crystallinity.

-

Calculate: Determine mass for a 10 mM or 20 mM stock. Do not attempt 100 mM initially.

-

Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

-

Addition: Add DMSO to the weighed powder. Do not add powder to DMSO (avoids clumping).

-

Mechanical Disruption:

-

Vortex 30 seconds (Max speed).

-

Sonicate at 40-60 kHz for 10-20 mins. Bath temp should be maintained at ~35°C.

-

-

Visual Check: Hold vial against a light source. Look for "Schlieren lines" (wavy refraction lines) which indicate incomplete mixing, or micro-crystals.

-

Storage: Aliquot immediately into amber glass or polypropylene tubes. Store at -20°C.

Protocol B: Cosolvent Screening for Aqueous Assays

If precipitation occurs in media, screen these systems.

| System | Composition (v/v) | Mechanism | Compatibility |

| Standard | 0.1% DMSO | Simple cosolvent | High |

| PEG-Enhanced | 5% PEG400 / 0.5% DMSO | Polymer shielding | Moderate (Check cell tox) |

| Cyclodextrin | 10% HP-β-CD / 1% DMSO | Inclusion complex | High (Best for in vivo) |

| Surfactant | 0.05% Tween-80 / 1% DMSO | Micellar solubilization | Low (Protein assay interference) |

References

-

Gaylord Chemical Company. (2024). DMSO Solubility Data and Hygroscopicity Guide (Bulletin 102). [Link]

-

Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Discusses colloidal aggregation). [Link]

-

Kulkarni, A., et al. (2012).[6] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution.[7][8] Crystal Growth & Design. (Mechanistic insight into fluorine lattice effects). [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility protocols). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ziath.com [ziath.com]

- 4. wyatt.com [wyatt.com]

- 5. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Guide: Purification of Benzamide Derivatives

Topic: Removal of Unreacted 4-Fluoroaniline

Executive Summary & Chemical Logic

The Challenge: You are synthesizing an N-substituted benzamide derivative using 4-fluoroaniline as a nucleophile. Post-reaction, you detect residual 4-fluoroaniline.[1] Both the product and the impurity are soluble in organic solvents (DCM, EtOAc), making simple evaporation ineffective.[1]

The Solution: The separation relies on the pKa difference between the amine and the amide.

-

4-Fluoroaniline: Weak base (Conjugate Acid pKa

4.65).[1] It can be protonated to form a water-soluble salt.[1][2] -

Benzamide Product: Neutral (Conjugate Acid pKa

-1.5).[1] It remains unprotonated in dilute acid and stays in the organic layer.[1]

By washing the organic reaction mixture with dilute acid (pH < 2), the 4-fluoroaniline is selectively sequestered into the aqueous phase as the anilinium salt, leaving the pure benzamide in the organic phase.

Method A: The "Gold Standard" Acidic Wash (Liquid-Liquid Extraction)[1]

This is the most robust method for standard synthesis scales (>100 mg).[1]

Step-by-Step Protocol

-

Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

-

Tip: Use at least 10 mL of solvent per gram of crude material to prevent oiling out.[1]

-

-

First Wash (Acidic): Transfer to a separatory funnel. Add 1M HCl (volume ratio 1:1 with organic layer).

-

Critical Step: Shake vigorously for 2 minutes. Vent frequently.

-

-

pH Check: Test the aqueous layer with pH paper.[1] It must be pH 1-2 .[1]

-

Why? If the pH is >3, the aniline is not fully protonated and will bleed back into the organic layer. If pH is high, add more HCl and shake again.[1]

-

-

Separation: Drain the lower aqueous layer (contains 4-fluoroaniline

HCl).[1] Keep the organic layer.[1] -

Second Wash (Acidic): Repeat with a fresh portion of 1M HCl to capture trace amine.[1]

-

Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO

) to remove residual acid.[1] -

Drying: Wash with Brine (sat. NaCl), dry over MgSO

, filter, and concentrate.

Visual Workflow: Acid-Base Separation Logic

Caption: Separation logic exploiting the basicity of 4-fluoroaniline to force phase transfer.

Method B: Solid-Supported Scavenging (Water-Free)[1]

Use Case: Your product is water-sensitive, or you are running high-throughput parallel synthesis where separatory funnels are impractical.

Reagent: Macroporous sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® 50W).[1]

Protocol

-

Calculate Loading: Determine the theoretical excess of 4-fluoroaniline used. Use 3-4 equivalents of resin relative to the amine impurity.[1]

-

Incubation: Add the resin beads directly to the reaction mixture (dissolved in DCM or THF).

-

Agitation: Stir gently or shake for 1-2 hours at room temperature.

-

Note: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.[1]

-

-

Filtration: Filter the mixture through a coarse frit or cotton plug. The amine is trapped inside the resin beads.[1]

-

Rinse: Wash the resin with a small amount of solvent to recover any product absorbed on the surface.[1]

Troubleshooting & FAQs

Q: The acid wash formed a stubborn emulsion (rag layer). What now?

A: Emulsions occur when density differences are slight or surfactants are present.[1]

-

Fix 1 (Salting Out): Add solid NaCl to the mixture. This increases the density of the aqueous layer and breaks the emulsion.

-

Fix 2 (Filtration): Filter the entire biphasic mixture through a pad of Celite®.[1] This physically breaks the micro-droplets.[1]

Q: My product still has a yellow/brown tint after acid wash.

A: 4-Fluoroaniline oxidizes easily to colored azo/nitro compounds which are neutral and will not be removed by acid.[1]

Q: How do I confirm the aniline is gone?

A: Use Thin Layer Chromatography (TLC).[1]

-

Stain: 4-Fluoroaniline stains distinctly red/orange with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) or turns dark under UV due to quenching.[1]

-

Eluent: 30% Ethyl Acetate in Hexanes.[1] The amine will usually have a lower Rf than the amide on silica, but acid washing is far more efficient than column chromatography for this separation.[1]

Comparative Data Summary

| Feature | Acid Wash (1M HCl) | Scavenger Resin (Amberlyst) | Recrystallization |

| Primary Mechanism | Acid-Base Extraction | Cation Exchange | Solubility Differential |

| Efficiency | High (>98% removal) | High (>95% removal) | Medium (Loss of yield) |

| Time Required | 15-20 Minutes | 1-3 Hours | 4-12 Hours (Cooling) |

| Scalability | Excellent (g to kg) | Good (mg to g) | Good (g to kg) |

| Cost | Low | High | Medium |

| Best For... | Standard Synthesis | Water-sensitive products | Final polishing/Color removal |

Decision Matrix: Choosing Your Workflow

Caption: Decision tree for selecting the appropriate purification technique.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline.[1] Retrieved from [Link][1]

-

Webb, C. N. (1941). Benzanilide.[1][7] Organic Syntheses, Coll.[1][7] Vol. 1, p.82. Retrieved from [Link][1]

-

Cited for: Standard acid wash protocols for benzamide purification.[1]

-

-

Marsh, A., et al. (1997). High-throughput solid-phase scavenging.[1]Tetrahedron Letters, 38(19).[1] [General Reference for Scavenging Logic].

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 5. Sciencemadness Discussion Board - Benzoic Acid, Carbamid>Benzamid>Anilin? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Optimizing Amide Coupling Reactions with Electron-Deficient Anilines

Welcome to the technical support center for optimizing amide bond formation with challenging nucleophiles. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical troubleshooting strategies for coupling electron-deficient anilines. These reactions are notoriously sluggish, but with the right choice of reagents and conditions, high yields are achievable.

This guide moves beyond simple protocols to explain the chemical principles behind each recommendation, empowering you to make informed decisions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to form amide bonds with electron-deficient anilines?

The core of the issue lies in the reduced nucleophilicity of the aniline nitrogen. In a standard aniline, the nitrogen's lone pair of electrons is already partially delocalized into the aromatic ring through resonance.[1] When electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ are present on the ring, they pull electron density away from the nitrogen, further decreasing its ability to act as a nucleophile and attack an activated carboxylic acid.[2] This low reactivity makes the desired amide formation slow, often allowing side reactions or decomposition to outcompete the main pathway.[3][4]

Q2: What are the most common problems I should expect?

The most frequent challenges are:

-

Low to No Product Yield: This is the most common issue, where the reaction stalls or fails to proceed to completion due to the poor nucleophilicity of the amine.[3][4]

-

Recovery of Starting Materials: Often, you will recover unreacted aniline and the carboxylic acid (or its decomposition products) even after extended reaction times.

-

Formation of Side Products: With highly reactive coupling reagents, side reactions can become significant. A key example is the guanidinylation of the aniline's amino group when using excess uronium/aminium reagents like HATU or HBTU.[5][6]

Q3: Which class of coupling reagents should I start with for these challenging substrates?

For electron-deficient anilines, standard carbodiimide reagents like EDC or DCC are often insufficient, even with additives.[3] You should begin with more potent activating agents. The general hierarchy of reactivity for this application is: